molecular formula C9H13NO3 B1501172 2-(3-Amino-5-methoxyphenoxy)ethanol

2-(3-Amino-5-methoxyphenoxy)ethanol

Cat. No.: B1501172
M. Wt: 183.2 g/mol
InChI Key: HNUVTQVNYXNXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 354512-41-7) is a phenoxyethanol derivative with the molecular formula C₉H₁₃NO₃ (SMILES: COC1=CC(=CC(=C1)N)OCCO) . Its structure features a methoxy group at the 5-position and an amino group at the 3-position of the benzene ring, linked to an ethanol moiety via an ether bond. This compound is primarily used in research, though specific biological or industrial applications remain understudied .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

2-(3-amino-5-methoxyphenoxy)ethanol

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6,11H,2-3,10H2,1H3

InChI Key

HNUVTQVNYXNXSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)OCCO

Pictograms

Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogenation, or additional functional groups. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
2-(3-Amino-5-methoxyphenoxy)ethanol C₉H₁₃NO₃ 3-NH₂, 5-OCH₃, phenoxy-ethanol backbone Research chemical; CCS data available
2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol C₁₀H₁₃BrO₃ 4-Br, 2,5-di-OCH₃ Mass spectrometry applications
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₄ Bulky alkyl substituent (tetramethylbutyl) Industrial surfactant
2-(3-Hydroxyphenyl)ethanol C₈H₁₀O₂ 3-OH, no methoxy or amino groups Tyrosinase inhibition (34.2% at 1 mM)
3-Methoxyphenyl ethanol C₉H₁₂O₂ 3-OCH₃, no amino group Tyrosinase inhibition (18.5% at 1 mM)
(2-Amino-5-bromo-3-methoxyphenyl)methanol C₈H₁₀NO₂Br 2-NH₂, 5-Br, 3-OCH₃, methanol backbone Halogenated research analog

Physicochemical Properties

  • Solubility: The amino and methoxy groups in this compound likely enhance water solubility compared to nonpolar analogs like 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which is tailored for lipid-rich environments .
  • Stability : Halogenated derivatives (e.g., brominated compounds in ) may exhibit lower thermal stability due to weaker C-Br bonds compared to the C-O and C-N bonds in the target compound.

Preparation Methods

Starting Material Preparation: 2-(2-Methoxyphenoxy)ethanamine Synthesis

A key intermediate is 2-(2-methoxyphenoxy)ethanamine, which can be prepared via the following steps:

  • Ether Formation: 2-Methoxyphenol is reacted with 1,2-dichloroethane in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide as a phase transfer catalyst. The reaction is conducted at 50°C initially, then refluxed for 4 hours to yield 1-(2-chloroethoxy)-2-methoxybenzene with a 93% yield.

  • Phthalimide Substitution: The chloro compound is reacted with potassium phthalimide at 130-140°C to form 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione. This step proceeds with a 66% yield.

  • Amination: The phthalimide derivative is treated with aqueous methylamine at 80°C to liberate the free amine, 2-(2-methoxyphenoxy)ethanamine, after acid-base workup and extraction.

This sequence provides a robust route to the amino-ethanol backbone with a methoxy-substituted phenoxy group.

Introduction of the 3-Amino Group and 5-Methoxy Substitution

The amino group at the 3-position and methoxy group at the 5-position on the phenyl ring require selective functionalization. Literature suggests:

  • Use of protected amino groups during intermediate steps to avoid side reactions.

  • Employing methoxy substituents early in the synthesis to direct substitution patterns.

  • Reduction and coupling reactions under controlled temperature and solvent conditions to achieve regioselectivity.

Protection and Deprotection Techniques

Protection of amino groups using t-butyloxycarbonyl (Boc) or dibenzyl groups is common to prevent unwanted reactions during multi-step synthesis. For example:

  • Boc protection is introduced by reacting the amino intermediate with di-t-butyl dicarbonate in the presence of potassium carbonate in aqueous-organic media at 15-20°C.

  • Deprotection is achieved by acid treatment, such as trifluoroacetic acid in methylene chloride at room temperature or catalytic hydrogenation with palladium on carbon in methanol under reflux.

These steps are crucial to maintain the integrity of functional groups and facilitate purification.

Coupling and Final Assembly

The final coupling of the amino-phenoxyethanol moiety is done by:

  • Activating carboxylic acid derivatives (e.g., 2,6-dimethylphenyl acetic acid converted to acid chloride with thionyl chloride).

  • Coupling with the amino intermediate under mild basic conditions (sodium bicarbonate in aqueous-organic solvent) at room temperature.

  • Purification by crystallization or extraction to isolate the final product with high purity.

Summary Table of Key Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Ether formation: 2-Methoxyphenol + 1,2-dichloroethane NaOH, TBAB, 50°C then reflux 4 h 93 Phase transfer catalysis employed
2 Phthalimide substitution Potassium phthalimide, 130-140°C, 90 min 66 Forms protected amine intermediate
3 Amination to free amine 40% Methylamine aqueous, 80°C, 75 min Not specified Acid-base workup for isolation
4 Boc protection of amino group Di-t-butyl dicarbonate, K2CO3, 15-20°C Not specified Protects amino group during synthesis
5 Deprotection of Boc group Trifluoroacetic acid in methylene chloride Not specified Acidic cleavage
6 Coupling with acid chloride derivative Thionyl chloride activation, NaHCO3 base Not specified Final assembly step

Research Findings and Analysis

  • The use of phase transfer catalysts like tetrabutylammonium bromide significantly improves ether formation efficiency in the initial step.

  • Protection strategies using Boc groups allow selective functionalization and prevent side reactions during multi-step synthesis.

  • The coupling step benefits from mild basic conditions to avoid decomposition of sensitive intermediates.

  • Catalytic hydrogenation for deprotection is effective and provides clean conversion to the free amine without residual impurities.

  • The overall synthetic route is modular, allowing for modifications to introduce different substituents if needed.

Q & A

Q. How can computational modeling predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

  • Answer: Use quantum mechanical methods (DFT, B3LYP/6-31G*) to calculate Gibbs free energy and enthalpy. The "centerpiece" approach, validated for ethanolamine derivatives, partitions molecular contributions to vaporization enthalpy . Compare results with experimental data from NIST thermochemical databases, adjusting for substituent effects (e.g., methoxy vs. amino groups) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects) of structurally similar compounds?

  • Answer:
  • Dose-Response Studies: Test across a broad concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Structural Analog Analysis: Compare with derivatives like (2-Amino-4-methoxyphenyl)methanol to isolate functional group contributions .
  • Mechanistic Assays: Use enzyme inhibition assays (e.g., HIV-1 protease) to validate hypothesized targets .

Q. How do solvent mixtures (e.g., ethanol-water) affect the acid-base behavior of phenolic groups in this compound?

  • Answer: Ethanol reduces water’s dielectric constant, shifting pKa values. For 4-hydroxy-3-methoxybenzyl alcohol analogs, pKa decreases by ~0.5 units in 30% ethanol due to reduced solvation of deprotonated species . Use potentiometric titration with a pH-stat system to measure precise pKa shifts under varying ethanol ratios .

Q. What experimental designs optimize the extraction or purification of this compound from complex matrices?

  • Answer:
  • Response Surface Methodology (RSM): Apply Box-Behnken designs to optimize parameters (e.g., solvent ratio, temperature, extraction time) .
  • Chromatographic Purification: Use reverse-phase HPLC with gradient elution (water:acetonitrile + 0.1% TFA) to resolve polar impurities .

Methodological Challenges and Solutions

Q. How can researchers mitigate hazards associated with handling this compound?

  • Answer:
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors/dust .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
  • PPE: Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

Q. What analytical approaches validate the stability of this compound under storage conditions?

  • Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., oxidized amines) and adjust storage to inert atmospheres (N₂) if necessary .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?

  • Answer: Replicate experiments using standardized protocols (e.g., OECD Guidelines). Cross-validate with independent methods (e.g., gravimetric vs. spectroscopic solubility measurements) . Publish raw data and detailed experimental conditions to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.